molecular formula C15H16O3 B5789142 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one

4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one

Cat. No. B5789142
M. Wt: 244.28 g/mol
InChI Key: BPVMLVDKAOJOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavonoid compound found in citrus fruits. It has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. In

Mechanism of Action

The mechanism of action of 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is complex and involves multiple pathways. One of the major mechanisms is its ability to scavenge free radicals and reduce oxidative stress. 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one also inhibits the activity of pro-inflammatory cytokines and enzymes, reducing inflammation. In addition, 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been shown to induce apoptosis in cancer cells, preventing their growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has several biochemical and physiological effects. It has been shown to improve lipid metabolism, reducing the levels of cholesterol and triglycerides in the blood. 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one also has a protective effect on the liver, reducing the risk of liver damage caused by toxins. Furthermore, 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been shown to have neuroprotective effects, reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Moreover, it has low toxicity and is generally safe for use in laboratory studies. However, one of the limitations of 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is its low solubility in water, which may affect its bioavailability and absorption in the body.

Future Directions

There are several future directions for research on 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new therapeutic applications for 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one, particularly in the treatment of chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Furthermore, there is a need for further studies to elucidate the mechanism of action of 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one and its effects on different cell types and tissues.

Synthesis Methods

4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one is commonly synthesized from hesperidin, a flavanone glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to hesperetin, which can be further purified using various chromatographic techniques. Other methods of synthesis include the use of microbial and enzymatic processes, which have been shown to produce high yields of pure 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one.

Scientific Research Applications

4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. Its antioxidant properties have been shown to protect against oxidative stress-induced damage, which is implicated in many chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma. Moreover, studies have suggested that 4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one may have anticancer properties, inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

4-methyl-7-(3-methylbut-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10(2)6-7-17-12-4-5-13-11(3)8-15(16)18-14(13)9-12/h4-6,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVMLVDKAOJOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

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